

# Application Note & Protocol: Calculating Enzyme Units Using p-Nitrophenyl Myristate

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## Compound of Interest

Compound Name: *p*-Nitrophenyl myristate

Cat. No.: B088494

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Audience: Researchers, scientists, and drug development professionals.

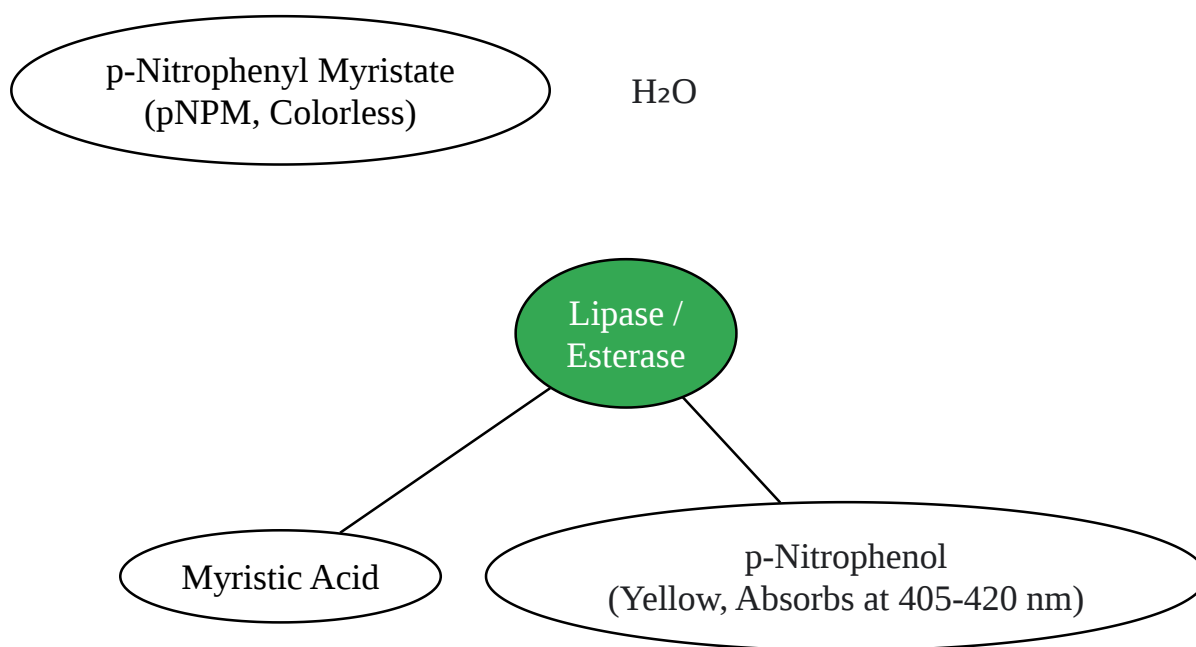
## Principle of the Assay

The **p-Nitrophenyl myristate** (pNPM) assay is a widely used spectrophotometric method for determining the activity of lipases and esterases.<sup>[1]</sup> pNPM is a chromogenic substrate composed of a myristate (a 14-carbon fatty acid) linked to a p-nitrophenyl group.<sup>[1]</sup> In the presence of a hydrolytic enzyme like lipase, the ester bond in pNPM is cleaved. This reaction releases myristic acid and p-nitrophenol (pNP).<sup>[1]</sup>

While pNPM is colorless, the product p-nitrophenol is a chromophore. Under alkaline pH conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits strong absorbance at a wavelength of 405-420 nm.<sup>[1]</sup> <sup>[2]</sup> The rate of p-nitrophenol formation, measured as the increase in absorbance over time, is directly proportional to the enzyme's activity.<sup>[2]</sup> This allows for a simple and sensitive method to quantify enzyme kinetics.<sup>[2]</sup>

The enzymatic reaction can be summarized as follows:

**p-Nitrophenyl Myristate** (colorless) + H<sub>2</sub>O  $\xrightarrow{\text{(Lipase/Esterase)}}$  Myristic Acid + p-Nitrophenol (yellow at alkaline pH)



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## Applications

- Enzyme Activity Measurement: Quantifying the catalytic activity of lipases and esterases from various sources, including microbial and fungal cultures.[1][3]
- Enzyme Characterization: Determining kinetic parameters such as  $K_m$  and  $V_{max}$ . [1]
- High-Throughput Screening: Screening for novel enzymes or enzyme variants with desired properties.
- Inhibitor Screening: Identifying and characterizing inhibitors of lipase/esterase activity, which is relevant in drug development.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the pNPM assay.

Parameter	Value	Conditions / Notes	Source
Substrate	p-Nitrophenyl myristate (pNPM)	CAS: 14617-85-7, MW: 349.46 g/mol	[4]
Product	p-Nitrophenol (pNP)	CAS: 100-02-7, MW: 139.11 g/mol	[5]
Wavelength ( $\lambda_{\text{max}}$ )	405 - 420 nm	For detection of p-nitrophenolate ion. The exact wavelength may depend on buffer conditions and instrument.	[1][2][5]
Molar Extinction Coefficient ( $\epsilon$ ) of pNP	~18,000 M <sup>-1</sup> cm <sup>-1</sup>	At 405 nm in alkaline conditions (e.g., pH > 8).	[6]
~16,000 M <sup>-1</sup> cm <sup>-1</sup>	At 405 nm in 0.5 M EDTA.	[6]	
~12,000 M <sup>-1</sup> cm <sup>-1</sup>	At 420 nm in Tris-HCl (20 mM, pH 7.5).	[7]	
18.3 mM <sup>-1</sup> cm <sup>-1</sup> (18,300 M <sup>-1</sup> cm <sup>-1</sup> )	At 410 nm at alkaline pH.	[5]	
Assay pH	Typically alkaline (pH 7.2 - 9.0)	Optimal pH depends on the specific enzyme. Alkaline conditions are required to develop the yellow color of pNP.	[3][8][9]
Assay Temperature	Enzyme-dependent (e.g., 30-50°C)	The optimal temperature should be determined for each enzyme.	[3][10]

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Solvents for pNPM	Isopropanol, Ethanol, Chloroform	pNPM has poor water solubility. A stock solution is typically made in an organic solvent. [8]
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Note: The molar extinction coefficient of p-nitrophenol is pH-dependent.[11][12] It is highly recommended to determine the extinction coefficient under your specific experimental conditions or to generate a p-nitrophenol standard curve for the most accurate results.

## Experimental Protocols

### Protocol I: Reagent Preparation

#### 1. Assay Buffer: (Example: 50 mM Sodium Phosphate Buffer, pH 8.0)

- Prepare solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic.
- Mix the two solutions, monitoring with a pH meter, until the pH reaches 8.0.
- Note: The optimal buffer system and pH should be determined for the specific enzyme being studied. Tris-HCl is also commonly used.[3]

#### 2. Substrate Stock Solution (10-20 mM pNPM):

- **p-Nitrophenyl myristate** has poor solubility in aqueous solutions.[8]
- Dissolve the required amount of pNPM powder in a suitable organic solvent like isopropanol or ethanol.[8] For example, to make a 16.5 mM solution, dissolve 5.77 mg of pNPM (MW 349.46) in 1 mL of isopropanol.
- Store the stock solution at -20°C, protected from light.[4]

#### 3. Substrate Emulsion/Working Solution:

- Due to the hydrophobicity of pNPM, an emulsion is often required for the assay.[8]
- A typical method involves adding the pNPM stock solution to the assay buffer containing a detergent.
- Example: Prepare a solution of Assay Buffer containing 0.4% Triton X-100 and 0.1% gum arabic.[8] Vigorously mix this solution while slowly adding the pNPM stock solution. For

instance, add 1 mL of 16.5 mM pNPM in isopropanol to 9 mL of the buffer-detergent mix to get a final pNPM concentration of 1.65 mM.[8]

- Sonicate the resulting mixture for 5-10 minutes to create a stable emulsion.[8] This working solution should be prepared fresh daily.

#### 4. Enzyme Solution:

- Prepare a stock solution of the enzyme in a suitable buffer (e.g., the Assay Buffer).
- Dilute the enzyme solution to a concentration that will produce a linear rate of absorbance change over the desired time period (e.g., 5-10 minutes). The optimal concentration must be determined empirically.

#### 5. Stop Solution (for Fixed-Time Point Assay):

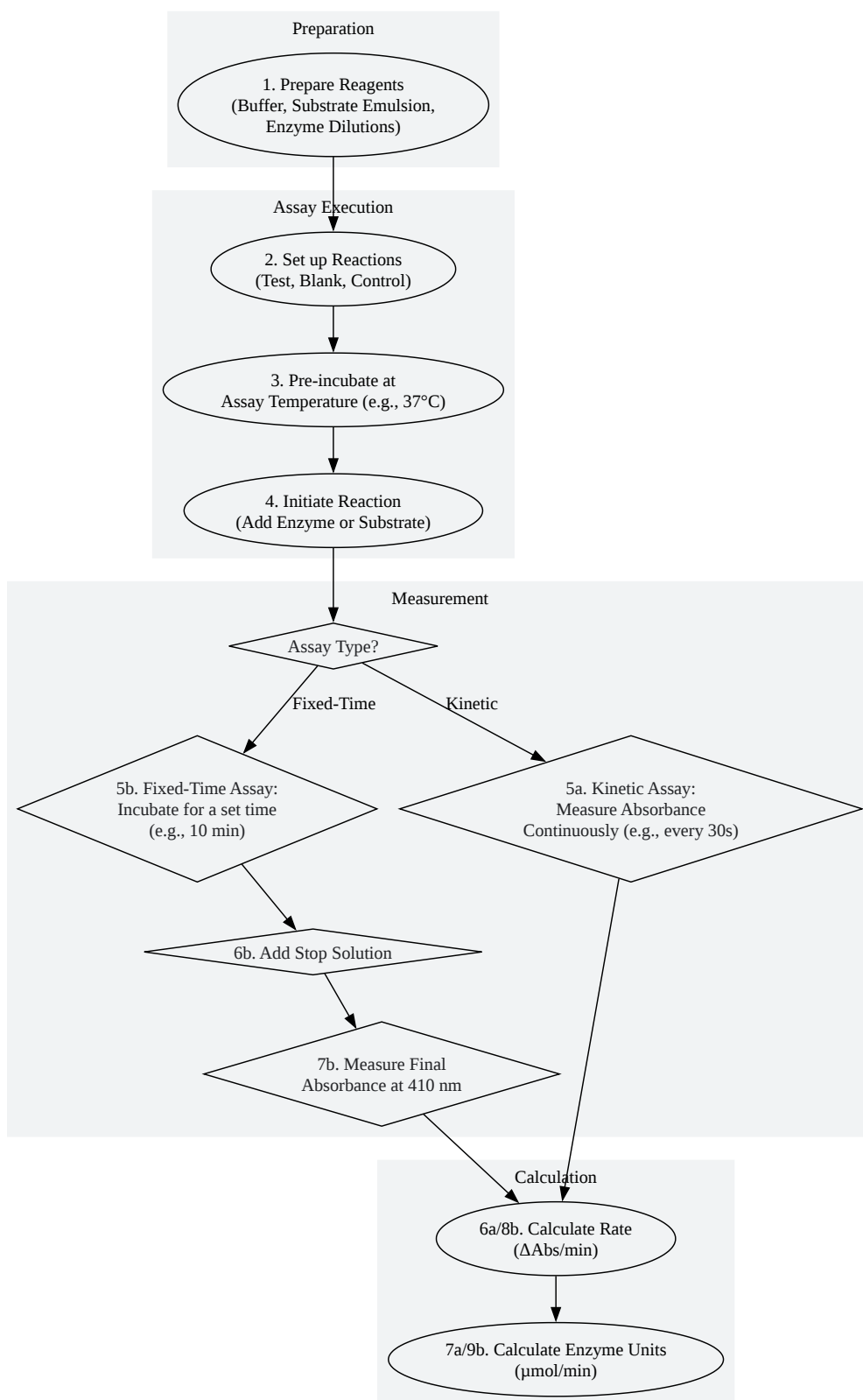
- Prepare a 1 M Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution or a 0.1 N Sodium Hydroxide (NaOH) solution.[5][6] This solution stops the enzymatic reaction and ensures the pH is sufficiently alkaline for maximal color development of p-nitrophenol.

#### 6. p-Nitrophenol Standard Solution (for Standard Curve):

- Prepare a 1 mM stock solution of p-nitrophenol in the Assay Buffer.
- Create a series of dilutions from this stock solution (e.g., 0, 20, 40, 60, 80, 100  $\mu\text{M}$ ) in the final reaction volume, including the stop solution if applicable.

## Protocol II: Enzyme Assay Workflow

This protocol can be adapted for 96-well plates or spectrophotometer cuvettes.



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Assay Procedure (96-well plate format):

- Setup: In separate wells of a microplate, prepare the following:
  - Test Wells: Add Assay Buffer and Substrate Emulsion.
  - Blank Wells (Substrate Control): Add Assay Buffer and Substrate Emulsion. Add Assay Buffer instead of enzyme solution. This accounts for any spontaneous hydrolysis of pNPM. [\[3\]](#)
  - Negative Control (Enzyme Blank): Add Assay Buffer and enzyme solution. Add buffer instead of the substrate emulsion. This corrects for any absorbance from the enzyme solution itself.
- Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes. [\[2\]](#)[\[3\]](#)
- Initiate Reaction: Start the reaction by adding the diluted Enzyme Solution to the "Test" wells. The final volume in all wells should be equal (e.g., 200 µL).
- Measurement:
  - For a Kinetic (Continuous) Assay: Immediately place the plate in a microplate reader set to the assay temperature. Measure the absorbance at 410 nm every 30-60 seconds for 5-15 minutes. [\[2\]](#)
  - For a Fixed-Time Point Assay: Incubate the plate at the assay temperature for a predetermined time (e.g., 15 minutes). The time should be within the linear range of the reaction. Stop the reaction by adding 50 µL of Stop Solution to all wells. Measure the final absorbance at 410 nm. [\[2\]](#)

## Data Analysis and Calculation of Enzyme Units

The goal is to determine the rate of p-nitrophenol production in µmol/minute.

Definition of an Enzyme Unit (U): One unit (U) of lipase/esterase activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified assay conditions. [\[3\]](#)[\[10\]](#)[\[13\]](#)

Step 1: Determine the Rate of Absorbance Change ( $\Delta\text{Abs}/\text{min}$ )

- For Kinetic Assay: Plot absorbance vs. time. The slope of the linear portion of this curve is the rate ( $\Delta\text{Abs}/\text{min}$ ).
- For Fixed-Time Assay:
  - Correct the test absorbance:  $\Delta\text{Abs} = \text{Abs\_Test} - \text{Abs\_Blank}$
  - Calculate the rate:  $\text{Rate } (\Delta\text{Abs}/\text{min}) = \Delta\text{Abs} / \text{Incubation Time (min)}$

Step 2: Calculate the Concentration of p-Nitrophenol Produced This can be done using either the Beer-Lambert Law or a standard curve.

- Method A: Using the Beer-Lambert Law The Beer-Lambert law is:  $A = \epsilon bc$ 
  - $A$  = Absorbance (unitless)
  - $\epsilon$  = Molar extinction coefficient of p-nitrophenol (in  $\text{M}^{-1}\text{cm}^{-1}$ )
  - $b$  = Path length of the cuvette/well (in cm). For most 96-well plates, this must be determined or provided by the manufacturer. If the total volume is 200  $\mu\text{L}$  in a standard plate, the path length is often not 1 cm. It can be calculated by  $\text{Path Length (cm)} = \text{Volume (mL)} / \text{Area (cm}^2\text{)}$ . For a standard 1 cm cuvette,  $b=1$ .
  - $c$  = Concentration (in M)

Rearranging for concentration:  $c \text{ (mol/L)} = A / (\epsilon * b)$

- Method B: Using a p-Nitrophenol Standard Curve
  - Perform the assay as described for the standards (Protocol I, Step 6).
  - Plot the absorbance at 410 nm versus the concentration of p-nitrophenol ( $\mu\text{M}$ ).
  - Determine the linear regression equation ( $y = mx + c$ ), where  $y$  is absorbance and  $x$  is concentration.
  - Calculate the concentration of pNP in the enzyme reaction using this equation.



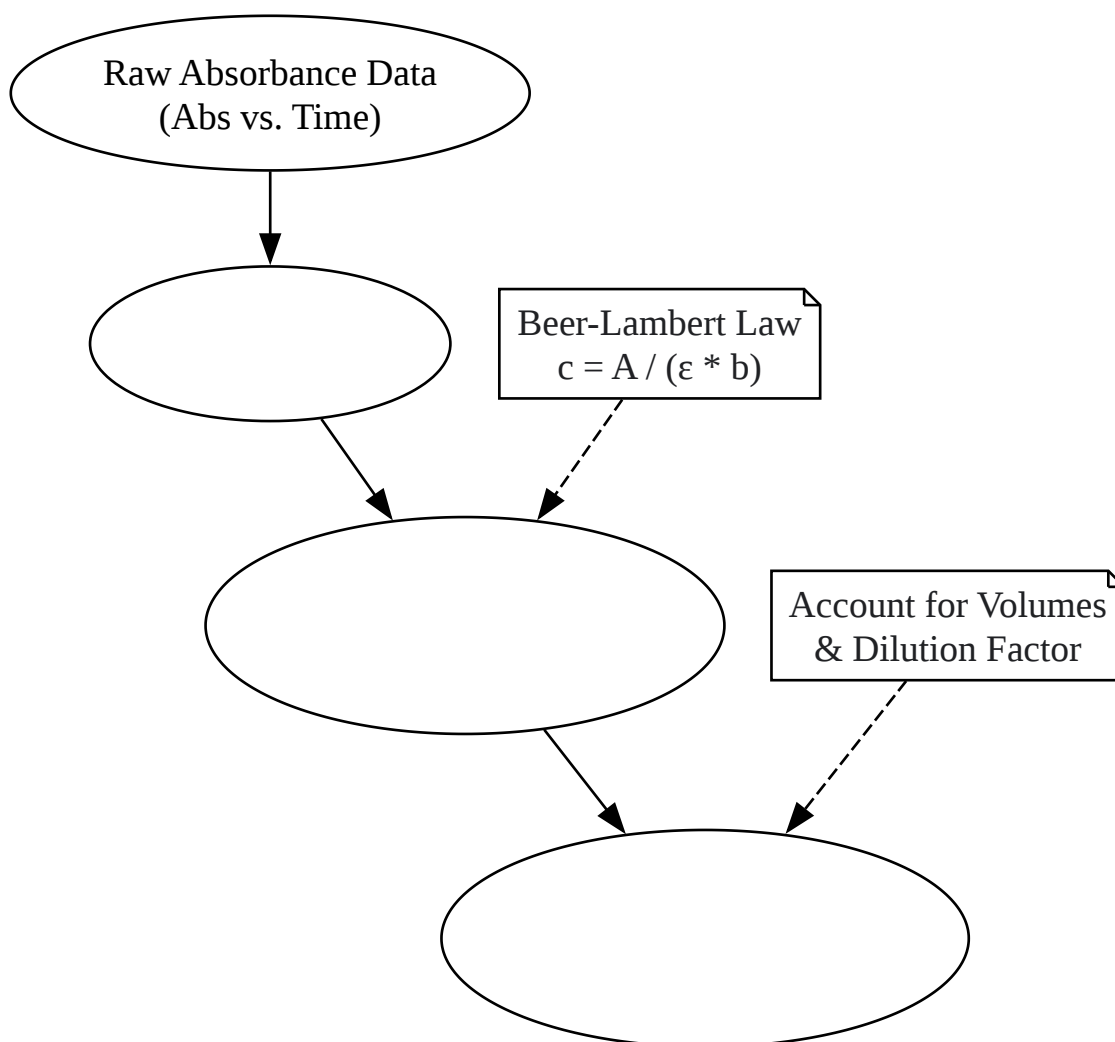
### Step 3: Calculate the Enzyme Activity (Units/mL)

The final calculation converts the rate of pNP production into enzyme units in the original enzyme sample.

Formula: Activity (U/mL) = ( $\Delta\text{Abs}/\text{min}$  \* Total Assay Volume (mL) \* Dilution Factor) / ( $\epsilon$  ( $\text{M}^{-1}\text{cm}^{-1}$ ) \* Path Length (cm) \* Volume of Enzyme Added (mL))

To simplify, using concentration calculated from Step 2:

Activity (U/mL) = (Concentration of pNP ( $\mu\text{mol/L}$ ) \* Total Assay Volume (L) \* Dilution Factor) / (Incubation Time (min) \* Volume of Enzyme Added (mL))



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Example Calculation:

- $\Delta\text{Abs}/\text{min} = 0.07$
- Total Assay Volume = 200  $\mu\text{L}$  = 0.0002 L
- Volume of Enzyme Added = 10  $\mu\text{L}$  = 0.01 mL
- Enzyme Dilution Factor = 10
- Path Length (b) = 0.5 cm
- $\epsilon$  of pNP = 18,000  $\text{M}^{-1}\text{cm}^{-1}$
- Rate of concentration change (M/min):  $\Delta c/\text{min} = (\Delta\text{Abs}/\text{min}) / (\epsilon * b) = 0.07 / (18000 * 0.5) = 7.78 \times 10^{-6} \text{ M/min} = 7.78 \mu\text{mol/L/min}$
- Amount of pNP produced ( $\mu\text{mol}/\text{min}$ ):  $\mu\text{mol}/\text{min} = (7.78 \mu\text{mol/L/min}) * \text{Total Assay Volume (L)} = 7.78 * 0.0002 = 0.001556 \mu\text{mol/min}$
- Activity in original enzyme sample (U/mL): Activity (U/mL) = ( $\mu\text{mol}/\text{min}$  / Volume of Enzyme Added (mL)) \* Dilution Factor Activity (U/mL) =  $(0.001556 / 0.01) * 10 = 1.556 \text{ U/mL}$

**Specific Activity:** To calculate the specific activity, the protein concentration of the enzyme sample must be determined using a standard method (e.g., Bradford or BCA assay).

Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

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